N-Me-N-bis(PEG2-propargyl)

Description

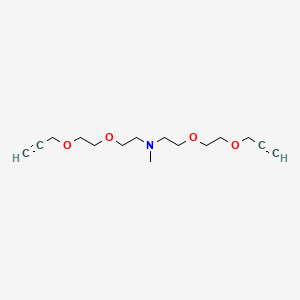

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-(2-prop-2-ynoxyethoxy)-N-[2-(2-prop-2-ynoxyethoxy)ethyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO4/c1-4-8-17-12-14-19-10-6-16(3)7-11-20-15-13-18-9-5-2/h1-2H,6-15H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFNULRWBMWQMJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOCCOCC#C)CCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture of N-Me-N-bis(PEG2-propargyl): A Technical Primer

For Immediate Release

Shanghai, China – December 5, 2025 – N-Me-N-bis(PEG2-propargyl) is a bifunctional crosslinker molecule integral to advancements in bioconjugation, drug delivery, and the development of sophisticated therapeutic constructs like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a detailed examination of its molecular structure, elucidating the key functional components that underpin its utility in modern chemical biology and pharmaceutical research.

Core Structural Features

N-Me-N-bis(PEG2-propargyl) is a tertiary amine featuring a central nitrogen atom bonded to a methyl group and two identical polyethylene (B3416737) glycol (PEG) chains, each terminated with a reactive propargyl group. The systematic IUPAC name for this compound is N-methyl-N,N-bis(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)amine.[1][2] The molecular formula is C15H25NO4, with a molecular weight of approximately 283.4 g/mol .[3]

The molecule's architecture can be deconstructed into three primary components:

-

Central Tertiary Amine Core: At the heart of the structure lies a nitrogen atom bonded to a methyl (-CH3) group and the two PEGylated arms. This tertiary amine core provides a stable, non-reactive branching point for the functional arms.

-

Dual PEG2 Linkers: Extending from the central nitrogen are two identical short polyethylene glycol chains. Each "PEG2" unit consists of two repeating ethylene (B1197577) glycol monomers (-CH2CH2O-), forming a flexible and hydrophilic spacer arm. The full structure of each arm attached to the nitrogen is a 2-(2-oxyethoxy)ethyl group. The hydrophilic nature of these PEG linkers is crucial for improving the solubility and pharmacokinetic properties of molecules to which they are conjugated.

-

Terminal Propargyl Groups: Each of the PEG2 arms is capped with a propargyl group (-CH2C≡CH). This functional group contains a terminal alkyne, which is a key reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4][5][6] This allows for the efficient and specific covalent linkage of N-Me-N-bis(PEG2-propargyl) to molecules bearing an azide (B81097) group, forming a stable triazole linkage.[5][6][7]

Molecular and Chemical Data Summary

The following table summarizes the key chemical identifiers and properties of N-Me-N-bis(PEG2-propargyl).

| Property | Value | Source(s) |

| IUPAC Name | N-methyl-N,N-bis(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)amine | [1][2] |

| CAS Number | 1835759-84-6 | [3][8] |

| Molecular Formula | C15H25NO4 | [3] |

| Molecular Weight | 283.4 g/mol | [3][9] |

| Purity | Typically ≥95% or ≥98% | [3][10] |

| Solubility | Water, DMSO, DCM, DMF | [3] |

| Storage | -20°C | [3] |

Experimental Protocols: Application in Click Chemistry

The primary utility of N-Me-N-bis(PEG2-propargyl) is as a linker in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. A generalized experimental protocol for conjugating this linker to an azide-containing molecule (Molecule-N3) is provided below.

Materials:

-

N-Me-N-bis(PEG2-propargyl)

-

Azide-functionalized molecule (Molecule-N3)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., DMSO, water, or a mixture)

Procedure:

-

Dissolve N-Me-N-bis(PEG2-propargyl) and the azide-containing molecule in the chosen solvent system.

-

Prepare a fresh solution of sodium ascorbate in water.

-

Prepare a solution of copper(II) sulfate in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution to initiate the reaction. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species in situ.

-

Allow the reaction to proceed at room temperature with stirring. Reaction progress can be monitored by techniques such as LC-MS or TLC.

-

Upon completion, the resulting conjugate can be purified using standard chromatographic techniques (e.g., HPLC, column chromatography) to remove excess reagents and byproducts.

Visualizing the Molecular Structure

The logical relationship and connectivity of the atoms within N-Me-N-bis(PEG2-propargyl) are depicted in the following diagram.

Caption: 2D structure of N-Me-N-bis(PEG2-propargyl).

References

- 1. 1835759-84-6|N-methyl-2-(2-(prop-2-yn-1-yloxy)ethoxy)-N-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)ethan-1-amine|N-methyl-2-(2-(prop-2-yn-1-yloxy)ethoxy)-N-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)ethan-1-amine|-范德生物科技公司 [bio-fount.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N-Me-N-bis(PEG2-propargyl), 1835759-84-6 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-Me-N-bis(PEG2-propargyl) Price from Supplier Brand DC Chemicals Limited on Chemsrc.com [chemsrc.com]

- 6. cenmed.com [cenmed.com]

- 7. Bis-propargyl-PEG2, 40842-04-04 | BroadPharm [broadpharm.com]

- 8. N-Me-N-bis(PEG2-propargyl) | CAS#:1835759-84-6 | Chemsrc [chemsrc.com]

- 9. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 10. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]

N-Me-N-bis(PEG2-propargyl): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Me-N-bis(PEG2-propargyl), a key bifunctional linker in the field of targeted protein degradation and bioconjugation.

Core Chemical Properties and IUPAC Nomenclature

N-Me-N-bis(PEG2-propargyl) is a polyethylene (B3416737) glycol (PEG)-based molecule functionalized with two terminal alkyne groups. This structure makes it an ideal linker for covalently connecting two different molecular entities through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". Its PEG spacer enhances solubility and provides flexibility, which is often crucial for its biological applications.

The systematic IUPAC name for this compound is N-Methyl-2-(2-(prop-2-yn-1-yloxy)ethoxy)-N-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)ethan-1-amine .

A summary of its key chemical properties is presented in Table 1.

Table 1: Chemical Properties of N-Me-N-bis(PEG2-propargyl)

| Property | Value | Source(s) |

| CAS Number | 1835759-84-6 | [1] |

| Molecular Formula | C₁₅H₂₅NO₄ | [1] |

| Molecular Weight | 283.37 g/mol | [1] |

| Appearance | Not specified (typically a solid or oil) | N/A |

| Solubility | Soluble in water, DMSO, DCM, and DMF. | N/A |

| Purity | Typically >95% | N/A |

| Storage | Recommended storage at -20°C. | N/A |

Role in PROTAC Technology and Targeted Protein Degradation

N-Me-N-bis(PEG2-propargyl) is extensively used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The general mechanism of PROTAC action is depicted in the signaling pathway diagram below.

References

The Pivotal Role of the PEG2 Spacer in N-Me-N-bis(PEG2-propargyl) Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced bioconjugation and drug development, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), the choice of a linker molecule is a critical determinant of the final construct's efficacy, selectivity, and physicochemical properties. The N-Me-N-bis(PEG2-propargyl) moiety has emerged as a valuable building block, offering a unique combination of a short, hydrophilic spacer and dual reactive handles for click chemistry. This technical guide provides an in-depth exploration of the role of the polyethylene (B3416737) glycol (PEG) 2 spacer in the context of the N-Me-N-bis(PEG2-propargyl) functional core, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological and experimental workflows.

The core functionality of N-Me-N-bis(PEG2-propargyl) lies in its utility as a PEG-based PROTAC linker.[1][2] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[3][4] The linker connecting the target-binding ligand and the E3 ligase-recruiting ligand is not merely a passive spacer but plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][]

The Multifaceted Role of the PEG2 Spacer

The PEG2 spacer, consisting of two ethylene (B1197577) glycol units, imparts several crucial properties to the N-Me-N-bis(PEG2-propargyl) linker and, consequently, to the resulting bioconjugate or PROTAC.

1. Enhanced Solubility and Physicochemical Properties:

One of the primary challenges in drug development is the poor aqueous solubility of many small molecule inhibitors.[7] The hydrophilic nature of the PEG2 spacer significantly enhances the water solubility of the overall molecule.[4][8] This improved solubility can facilitate formulation and administration, as well as improve the pharmacokinetic profile of the drug. By increasing the hydrophilicity of the linker region, the PEG2 spacer can help to mitigate the often lipophilic nature of the attached ligands, leading to a more favorable overall physicochemical profile.

2. Optimized Flexibility and Ternary Complex Formation:

The flexibility of the linker is a critical parameter in PROTAC design.[] A linker with appropriate flexibility can facilitate the optimal positioning of the target protein and the E3 ligase to form a productive ternary complex, which is essential for efficient ubiquitination.[5] The short and flexible nature of the PEG2 spacer allows for a degree of conformational freedom, enabling the PROTAC to adopt a favorable conformation for ternary complex formation. However, its limited length also prevents excessive flexibility, which could lead to an entropic penalty upon binding and a less stable complex.[3]

3. Steric Hindrance and Linker Length Optimization:

The length of the linker is a finely tuned parameter in PROTAC development. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex.[][9] Conversely, an excessively long linker can result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[9] The PEG2 spacer provides a relatively short and defined linker length. While the optimal linker length is target-dependent, comparative studies have shown that shorter PEG linkers can be highly effective. For instance, in some systems, PROTACs with shorter linkers have demonstrated superior degradation potency compared to those with longer linkers.[3]

4. The N-Me-N-bis(PEG2-propargyl) Moiety as a Click Chemistry Hub:

The N-Me-N-bis(PEG2-propargyl) structure features two terminal propargyl groups, which are reactive handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][10][11] This allows for the efficient and specific conjugation of two different azide-containing molecules, such as a target protein ligand and an E3 ligase ligand, in a modular and reliable fashion.[3] The central tertiary amine with a methyl group can also influence the overall basicity and conformation of the linker.

Quantitative Data on Linker Length and PROTAC Efficacy

The optimal PEG linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize representative data from comparative studies on the impact of linker length on PROTAC degradation efficiency, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs with Varying PEG Linker Lengths [3]

| PROTAC | Linker Composition | DC50 (µM) | Dmax (%) |

| PROTAC 1 | No PEG linker | > 5 | < 20 |

| PROTAC 2 | 1 PEG unit | > 5 | ~40 |

| PROTAC 3 | 2 PEG units | < 0.5 | > 80 |

| PROTAC 4 | 4-5 PEG units | < 0.5 | > 80 |

This data illustrates that for BRD4 degradation, PROTACs with 2 or more PEG units show significantly improved potency compared to those with shorter or no PEG linkers.

Table 2: Comparative Degradation Efficiency of TBK1-Targeting PROTACs with Varying Linker Atom Length [3]

| PROTAC | Linker Atom Length | DC50 (nM) | Dmax (%) |

| PROTAC A | < 12 | No degradation | 0 |

| PROTAC B | 12 | > 1000 | < 20 |

| PROTAC C | 21 | 3 | 96 |

| PROTAC D | 29 | 292 | 76 |

This data for TBK1-targeting PROTACs highlights that a minimum linker length is required for degradation activity, with a clear optimal length for achieving maximum potency.

Experimental Protocols

1. General Protocol for PROTAC Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the synthesis of a PROTAC using an azide-functionalized target protein ligand, an azide-functionalized E3 ligase ligand, and N-Me-N-bis(PEG2-propargyl) as the linker.

Materials:

-

Azide-functionalized target protein ligand

-

Azide-functionalized E3 ligase ligand

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) or other suitable ligand

-

Solvent (e.g., DMF, DMSO, or a mixture of t-BuOH/H2O)[7]

-

Purification supplies (e.g., preparative HPLC)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare stock solutions of the azide-functionalized ligands, N-Me-N-bis(PEG2-propargyl), CuSO4, and TBTA in a suitable solvent (e.g., DMF or DMSO).

-

Prepare a fresh stock solution of sodium ascorbate in water immediately before use.

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide-functionalized target protein ligand (1 equivalent) and N-Me-N-bis(PEG2-propargyl) (0.5 equivalents) in the chosen solvent.

-

Add the CuSO4 solution (e.g., 0.1 equivalents) and the TBTA solution (e.g., 0.1 equivalents).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

-

First Click Reaction:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 1 equivalent).

-

Stir the reaction at room temperature and monitor its progress by LC-MS.

-

Once the first coupling is complete, the azide-functionalized E3 ligase ligand (1 equivalent) is added to the reaction mixture.

-

-

Second Click Reaction:

-

Add a fresh portion of CuSO4, TBTA, and sodium ascorbate to the reaction mixture.

-

Continue to stir at room temperature and monitor the reaction by LC-MS until the formation of the final PROTAC is complete.

-

-

Purification:

-

Quench the reaction by exposing it to air or by adding a chelating agent.

-

Purify the crude PROTAC using preparative HPLC to obtain the final product.

-

-

Characterization:

-

Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS and NMR.

-

2. General Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation [5]

This protocol outlines a standard workflow for assessing the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

PROTAC of interest

-

Cell culture medium and supplements

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Collect the cell lysates and clarify them by centrifugation.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate with the primary antibody against the loading control.

-

Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Quantification:

-

Wash the membrane thoroughly and then add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

-

Visualizing Key Pathways and Workflows

PROTAC Mechanism of Action

Caption: The mechanism of action of a PROTAC utilizing a PEG2 linker.

Experimental Workflow for PROTAC Synthesis and Evaluation

Caption: A typical experimental workflow for PROTAC synthesis and evaluation.

Conclusion

The PEG2 spacer within the N-Me-N-bis(PEG2-propargyl) functional core plays a critical and multifaceted role in the design and function of advanced bioconjugates, particularly PROTACs. Its ability to enhance solubility, provide optimal flexibility, and contribute to a defined linker length underscores the importance of rational linker design in modern drug discovery. The dual propargyl groups further enhance its utility, providing a versatile platform for modular synthesis via click chemistry. As the field of targeted protein degradation continues to evolve, the strategic use of well-defined and functionalized linkers such as N-Me-N-bis(PEG2-propargyl) will undoubtedly be instrumental in the development of next-generation therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Me-N-bis(PEG2-propargyl) | CAS#:1835759-84-6 | Chemsrc [chemsrc.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 5. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 11. N-Me-N-bis(PEG2-propargyl)|COA [dcchemicals.com]

- 12. N-Me-N-bis(PEG2-propargyl), 1835759-84-6 | BroadPharm [broadpharm.com]

The Bifunctional Nature of N-Me-N-bis(PEG2-propargyl): A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bifunctional linker, N-Me-N-bis(PEG2-propargyl), a versatile tool in modern drug development and bioconjugation. This document outlines its core properties, highlights its role in creating complex biomolecular architectures, and provides detailed experimental protocols for its application.

Core Properties and Bifunctional Nature

N-Me-N-bis(PEG2-propargyl) is a polyethylene (B3416737) glycol (PEG)-based molecule characterized by a central methylamino group and two terminal propargyl groups. This unique structure imparts a bifunctional nature, making it an ideal linker for crosslinking and synthesizing heterobifunctional molecules. The two terminal alkyne moieties are reactive handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, a highly efficient and bioorthogonal reaction. This allows for the stable and specific conjugation of two different azide-containing molecules.

The integrated PEG2 spacers enhance the solubility and reduce the aggregation of the resulting conjugates, which is particularly beneficial for hydrophobic drug molecules. These properties make N-Me-N-bis(PEG2-propargyl) a valuable component in the construction of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). In the context of PROTACs, this linker can be used to connect a target protein-binding ligand and an E3 ligase-recruiting ligand.

Physicochemical Properties of N-Me-N-bis(PEG2-propargyl)

| Property | Value |

| Chemical Formula | C15H25NO4 |

| Molecular Weight | 283.4 g/mol |

| CAS Number | 1835759-84-6 |

| Appearance | Colorless to pale yellow oil |

| Solubility | Soluble in water, DMSO, DMF, and most organic solvents |

| Functional Groups | 2 x Terminal Alkyne, 1 x Tertiary Amine |

| Storage | -20°C for long-term storage |

Experimental Workflow for Bifunctional Conjugation

The bifunctional nature of N-Me-N-bis(PEG2-propargyl) allows for a sequential or one-pot conjugation to two different azide-containing molecules. The following diagram illustrates a typical experimental workflow for the synthesis of a heterobifunctional conjugate.

Caption: A generalized workflow for the two-step synthesis of a heterobifunctional conjugate using N-Me-N-bis(PEG2-propargyl).

Detailed Experimental Protocols

The following protocols are generalized procedures for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using a bifunctional alkyne linker like N-Me-N-bis(PEG2-propargyl). These should be optimized for specific substrates and applications.

Materials and Reagents

-

N-Me-N-bis(PEG2-propargyl)

-

Azide-functionalized molecule A

-

Azide-functionalized molecule B

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Dimethylformamide (DMF) or other suitable organic solvent

-

Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Protocol for Sequential Two-Step Conjugation

This protocol is suitable for creating a heterobifunctional conjugate where two different azide-containing molecules are attached to the linker.

Step 1: Synthesis of the Mono-conjugated Intermediate

-

In a clean, dry reaction vial, dissolve Azide-Molecule A (1.0 equivalent) and N-Me-N-bis(PEG2-propargyl) (1.1 equivalents) in a suitable solvent mixture (e.g., a 1:1 mixture of t-BuOH and water).

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents).

-

In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).

-

To the stirred solution of the azide (B81097) and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.

-

Allow the reaction to proceed at room temperature for 12-24 hours. The reaction progress can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the mono-conjugated intermediate can be purified by RP-HPLC to remove unreacted starting materials.

Step 2: Synthesis of the Final Heterobifunctional Conjugate

-

Dissolve the purified mono-conjugated intermediate (1.0 equivalent) and Azide-Molecule B (1.2 equivalents) in a suitable solvent system.

-

Prepare fresh solutions of sodium ascorbate (0.2 equivalents) and CuSO₄·5H₂O (0.1 equivalents) as described in Step 1.

-

Add the sodium ascorbate and copper sulfate solutions to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.

-

Once the reaction is complete, purify the final heterobifunctional conjugate by RP-HPLC.

-

Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Conclusion

N-Me-N-bis(PEG2-propargyl) is a valuable and versatile bifunctional linker for researchers in drug development and chemical biology. Its two terminal propargyl groups, combined with the beneficial properties of the PEG spacers, enable the efficient synthesis of complex molecular constructs through click chemistry. The protocols and workflow provided in this guide offer a solid foundation for the application of this linker in the creation of novel therapeutics and research tools. While specific reaction conditions may require optimization, the principles outlined here will facilitate the successful use of N-Me-N-bis(PEG2-propargyl) in a variety of bioconjugation applications.

A Beginner's Guide to Targeted Protein Degradation with N-Me-N-bis(PEG2-propargyl)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation (TPD)

Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that is reshaping the landscape of drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, TPD aims to completely eliminate the protein from the cell.[1] This is achieved by hijacking the cell's own protein disposal machinery, primarily the ubiquitin-proteasome system (UPS), to selectively tag and degrade disease-causing proteins.[2][3] This approach offers several advantages, including the potential to target proteins previously considered "undruggable" and the ability to achieve a more profound and sustained therapeutic effect.[4][5]

At the heart of many TPD strategies are proteolysis-targeting chimeras (PROTACs). These are heterobifunctional molecules composed of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[5][6] By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[3][7] This polyubiquitination marks the POI for degradation by the 26S proteasome, a cellular machine responsible for breaking down unwanted proteins.[2][8]

The Role of N-Me-N-bis(PEG2-propargyl) in PROTAC Design

The linker is a critical component of a PROTAC, as its length, flexibility, and chemical properties significantly influence the formation and stability of the ternary complex and, consequently, the efficiency of protein degradation.[6][9] N-Me-N-bis(PEG2-propargyl) is a polyethylene (B3416737) glycol (PEG)-based linker that is increasingly utilized in the synthesis of PROTACs.[10] Its key features include:

-

PEG Backbone: The PEG component enhances the solubility and cell permeability of the PROTAC molecule.

-

Dual Propargyl Groups: It possesses two terminal alkyne (propargyl) groups, making it an ideal building block for click chemistry reactions.[10] Specifically, it can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized molecules, allowing for the efficient and modular assembly of PROTACs.[1]

Data Presentation: Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically evaluated based on its ability to induce the degradation of the target protein. Key parameters used to quantify this are:

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved at a given concentration.

-

Binding Affinity (Kd): The dissociation constant, which measures the strength of binding between the PROTAC and its target protein or the E3 ligase.

-

Ternary Complex Cooperativity (α): A measure of how the binding of one protein to the PROTAC affects the binding of the other.

The following tables provide representative quantitative data for PROTACs targeting KRAS and BCL-XL, demonstrating the type of data researchers would generate to evaluate their own PROTACs.

Table 1: Illustrative Degradation Efficiency of a KRAS G12C PROTAC

| Cell Line | DC50 (μM) | Dmax (%) |

| NCI-H2030 | 0.50 | >90 |

| SW1573 | 0.76 | >75 |

| NCI-H358 | 0.25 | >90 |

| MIA PaCa-2 | 0.45 | >85 |

| NCI-H23 | 0.60 | >75 |

This data is illustrative and based on the characterization of the KRAS G12C degrader LC-2, which utilizes a PEG-based linker.

Table 2: Illustrative Ternary Complex Formation and Binding Affinity for a BCL-XL PROTAC

| Parameter | Value |

| Binary Binding Affinity | |

| PROTAC to BCL-XL (Kd, nM) | 15 |

| PROTAC to VHL E3 Ligase (Kd, nM) | 85 |

| Ternary Complex Formation | |

| BCL-XL:PROTAC:VHL (AlphaLISA Signal) | Dose-dependent increase |

| Cellular Degradation | |

| DC50 in MOLT-4 cells (nM) | 5 |

| Dmax in MOLT-4 cells (%) | >95 |

This data is a representative example for a BCL-XL PROTAC and is intended to illustrate the types of quantitative measurements performed.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of PROTACs. Below are protocols for key experiments in TPD research.

Protocol 1: Synthesis of a PROTAC via Click Chemistry

This protocol describes the general steps for synthesizing a PROTAC using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is applicable for a linker like N-Me-N-bis(PEG2-propargyl).

Materials:

-

Azide-functionalized warhead (for binding the POI)

-

Alkyne-functionalized E3 ligase ligand (or vice versa)

-

N-Me-N-bis(PEG2-propargyl) linker (or other alkyne-containing linker)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., DMF, DMSO, or a mixture of t-BuOH and water)

Procedure:

-

Dissolve the azide-functionalized warhead and the alkyne-functionalized E3 ligase ligand in the chosen solvent.

-

Add the N-Me-N-bis(PEG2-propargyl) linker to the reaction mixture. The stoichiometry will depend on whether a 1:1 or 2:1 (warhead:linker) conjugation is desired.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

-

In another vial, prepare an aqueous solution of copper(II) sulfate.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The sodium ascorbate reduces Cu(II) to the catalytic Cu(I) species.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture is typically diluted with an organic solvent and washed with water to remove the copper catalyst.

-

The crude PROTAC is then purified using preparative HPLC.

-

The final product should be characterized by LC-MS and NMR to confirm its identity and purity.[2]

Protocol 2: Quantitative Western Blot for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein (e.g., KRAS) in cells treated with a PROTAC.

Materials:

-

Cancer cell line expressing the target protein (e.g., MIA PaCa-2 for KRAS G12C)

-

PROTAC of interest

-

Cell culture medium and supplements

-

DMSO (vehicle control)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-KRAS, anti-β-actin or another loading control)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of the PROTAC or with DMSO as a vehicle control for the desired time period (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and then lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane and then incubate it with the primary antibody for the loading control.

-

Wash the membrane again and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the target protein band to the loading control band.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 and Dmax values.

-

Protocol 3: Ternary Complex Formation Assay (AlphaLISA)

This protocol describes a proximity-based assay to measure the formation of the POI-PROTAC-E3 ligase ternary complex. This example focuses on BCL-XL.

Materials:

-

Recombinant His-tagged BCL-XL protein

-

Recombinant GST-tagged VHL-ElonginB-ElonginC (VCB) E3 ligase complex

-

PROTAC of interest

-

AlphaLISA anti-His Acceptor beads

-

AlphaLISA anti-GST Donor beads

-

Assay buffer

-

Microplate reader capable of AlphaLISA detection

Procedure:

-

Prepare serial dilutions of the PROTAC in the assay buffer.

-

In a 384-well microplate, add the His-tagged BCL-XL protein, the GST-tagged VCB complex, and the PROTAC dilutions.

-

Incubate the mixture at room temperature for 1 hour to allow for ternary complex formation.

-

Add the AlphaLISA anti-His Acceptor beads and incubate in the dark for 1 hour.

-

Add the AlphaLISA anti-GST Donor beads and incubate in the dark for another hour.

-

Read the plate on an AlphaLISA-compatible microplate reader. The signal generated is proportional to the amount of ternary complex formed.

-

A "hook effect" is often observed at high PROTAC concentrations, where the signal decreases due to the formation of binary complexes that compete with the ternary complex.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in targeted protein degradation.

Caption: General mechanism of PROTAC-mediated targeted protein degradation.

Caption: A typical experimental workflow for PROTAC development.

Caption: Simplified KRAS signaling pathway and the intervention point for a KRAS-targeting PROTAC.

Caption: The role of BCL-XL in apoptosis and its targeting by a PROTAC.

Conclusion

Targeted protein degradation represents a paradigm shift in drug discovery, and PROTACs are at the forefront of this exciting field. Linkers such as N-Me-N-bis(PEG2-propargyl) are valuable tools for the modular and efficient synthesis of these novel therapeutic agents. While specific data for PROTACs containing this particular linker remains to be published, the principles, protocols, and data analysis methods outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate their own PROTACs. As the field of TPD continues to evolve, the systematic exploration of novel linkers, warheads, and E3 ligase ligands will undoubtedly lead to the development of new and effective therapies for a wide range of diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Ternary Complex Formation Assays | Domainex [domainex.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A potent KRAS macromolecule degrader specifically targeting tumours with mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. reactionbiology.com [reactionbiology.com]

- 10. researchgate.net [researchgate.net]

The Cornerstone of Bioconjugation: A Technical Guide to N-Me-N-bis(PEG2-propargyl)

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of bioconjugation, the choice of a linker molecule is paramount to the success of novel therapeutics and diagnostics. N-Me-N-bis(PEG2-propargyl) has emerged as a critical tool, offering a unique branched architecture that imparts significant advantages in the construction of complex biomolecular conjugates. This in-depth technical guide delves into the fundamental principles of utilizing N-Me-N-bis(PEG2-propargyl), providing a comprehensive overview of its properties, applications, and the methodologies for its effective implementation.

Core Principles of N-Me-N-bis(PEG2-propargyl) in Bioconjugation

N-Me-N-bis(PEG2-propargyl) is a homobifunctional, branched polyethylene (B3416737) glycol (PEG) linker. Its structure is characterized by a central N-methyl amine core from which two short PEG chains (two ethylene (B1197577) glycol units each) extend, terminating in chemically reactive propargyl groups. This distinct architecture underpins its utility in bioconjugation.

The terminal propargyl groups are specifically designed to participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This reaction is highly efficient and specific, forming a stable triazole linkage with molecules bearing an azide (B81097) functional group.[1][2][3] The reaction's bio-orthogonality ensures that it proceeds with minimal interference from other functional groups present in complex biological molecules, making it an ideal strategy for conjugating sensitive biomolecules such as proteins, peptides, and nucleic acids.

The PEG component of the linker confers several beneficial properties to the resulting bioconjugate. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer.[][5] Its inclusion can enhance the aqueous solubility and stability of the conjugate, reduce aggregation, and prolong its circulation half-life in vivo by increasing its hydrodynamic radius and shielding it from proteolytic degradation and renal clearance.[][5][6]

The branched nature of N-Me-N-bis(PEG2-propargyl) offers distinct advantages over linear PEG linkers. Studies have shown that branched PEG conjugates can exhibit superior pharmacokinetic profiles compared to their linear counterparts.[1][5][7] This is particularly evident in antibody-drug conjugates (ADCs) with a high drug-to-antibody ratio (DAR), where the branched structure can more effectively shield the hydrophobic payload, leading to slower clearance rates and increased plasma exposure.[5][6]

Key Physicochemical and Functional Properties

A clear understanding of the physicochemical properties of N-Me-N-bis(PEG2-propargyl) is essential for its effective application.

| Property | Value | Reference |

| Molecular Formula | C15H25NO4 | [2] |

| Molecular Weight | 283.4 g/mol | [2] |

| Purity | Typically ≥98% | [2] |

| Solubility | Soluble in water, DMSO, DCM, and DMF | [2] |

| Storage Conditions | -20°C | [2] |

| Reactive Groups | Two terminal propargyl (alkyne) groups | [1][2][3] |

| Reaction Chemistry | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | [1][2][3] |

Applications in Drug Development and Research

The unique properties of N-Me-N-bis(PEG2-propargyl) make it a versatile tool in various areas of drug development and biomedical research.

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach two cytotoxic drug molecules to an antibody, potentially increasing the DAR and, consequently, the therapeutic efficacy. The branched PEG structure can help to mitigate the hydrophobicity of the payload, improving the ADC's overall developability.[][5]

-

PROTACs (Proteolysis Targeting Chimeras): In the synthesis of PROTACs, this linker can be used to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the protein of interest.[8]

-

Targeted Drug Delivery: The two propargyl groups can be used to conjugate targeting ligands (e.g., peptides, small molecules) and therapeutic agents to a carrier molecule, creating a targeted drug delivery system.

-

Biomolecule Labeling and Imaging: N-Me-N-bis(PEG2-propargyl) can be used to attach fluorescent dyes or other imaging agents to biomolecules for in vitro and in vivo tracking and visualization.

Experimental Protocols

The following protocols provide a general framework for the use of N-Me-N-bis(PEG2-propargyl) in bioconjugation. Optimization of reaction conditions is crucial for achieving high yields and preserving the function of the biomolecule.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-containing biomolecule to N-Me-N-bis(PEG2-propargyl).

Materials:

-

Azide-functionalized biomolecule (e.g., protein, peptide)

-

N-Me-N-bis(PEG2-propargyl)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Purification system (e.g., size-exclusion chromatography (SEC), dialysis)

Procedure:

-

Preparation of Stock Solutions:

-

Dissolve the azide-functionalized biomolecule in the reaction buffer to a known concentration.

-

Dissolve N-Me-N-bis(PEG2-propargyl) in a compatible solvent (e.g., DMSO, water) to create a stock solution (e.g., 10 mM).

-

Prepare a stock solution of CuSO4 (e.g., 50 mM in water).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).

-

Prepare a stock solution of the copper-chelating ligand (e.g., 50 mM THPTA in water).

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide-functionalized biomolecule and N-Me-N-bis(PEG2-propargyl). The molar ratio will need to be optimized but a starting point of 1:5 to 1:20 (biomolecule:linker) is recommended.

-

Add the copper-chelating ligand to the reaction mixture. A molar excess of ligand to copper (e.g., 5:1) is often used to protect the biomolecule.

-

Add the CuSO4 solution to the reaction mixture. The final copper concentration typically ranges from 50 µM to 500 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A final concentration of 1-5 mM is common.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.

-

-

Purification:

-

Remove unreacted linker and catalyst components from the bioconjugate using a suitable purification method such as SEC, dialysis, or tangential flow filtration.

-

Characterization of the Bioconjugate

1. Determination of Drug-to-Antibody Ratio (DAR) for ADCs:

-

UV/Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at a wavelength specific to the conjugated payload. The molar extinction coefficients of both the antibody and the payload are required for this calculation.

-

Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated payloads, allowing for the quantification of the distribution of DAR values.

-

Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the molecular weight of the intact ADC or its subunits, from which the DAR can be calculated.[9]

2. Purity and Aggregation Analysis:

-

Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the bioconjugate and to quantify the presence of aggregates.

Visualizing the Principles

To further elucidate the concepts described, the following diagrams illustrate key pathways and workflows.

Caption: General experimental workflow for bioconjugation.

Caption: Shielding effect of branched vs. linear linkers.

Conclusion

N-Me-N-bis(PEG2-propargyl) represents a sophisticated and highly valuable tool in the field of bioconjugation. Its unique branched architecture, combined with the proven benefits of PEGylation and the efficiency of click chemistry, provides researchers and drug developers with a powerful means to construct advanced bioconjugates with potentially superior properties. A thorough understanding of its fundamental principles and the careful optimization of experimental protocols are key to harnessing the full potential of this versatile linker in the creation of next-generation therapeutics and diagnostics.

References

- 1. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Me-N-bis(PEG2-propargyl), 1835759-84-6 | BroadPharm [broadpharm.com]

- 3. N-Me-N-bis(PEG2-propargyl)|COA [dcchemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Terminal Alkynes in N-Me-N-bis(PEG2-propargyl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Me-N-bis(PEG2-propargyl) is a bifunctional, PEG-based linker molecule that has garnered significant interest in the field of drug development, particularly in the design of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring two terminal alkyne groups, allows for versatile conjugation strategies, primarily through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility and pharmacokinetic properties of the resulting conjugates. This technical guide provides a comprehensive exploration of the reactivity of the terminal alkynes in N-Me-N-bis(PEG2-propargyl), focusing on the two major reaction pathways: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira coupling. This document will detail experimental protocols, present quantitative data for analogous systems, and visualize the relevant biological pathway to aid researchers in leveraging this versatile linker for their specific applications.

Core Reactivity of the Terminal Alkynes

The reactivity of the terminal alkynes in N-Me-N-bis(PEG2-propargyl) is primarily centered around the sp-hybridized carbon atoms, which are susceptible to a variety of addition and coupling reactions. The two most prominent and synthetically useful reactions are the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Palladium/Copper-cocatalyzed Sonogashira coupling.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne and an azide (B81097).[1] This reaction is a cornerstone of "click chemistry" due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[2] In the context of N-Me-N-bis(PEG2-propargyl), the two propargyl groups can react with azide-bearing molecules, such as targeting ligands or E3 ligase binders, to form PROTACs or other complex bioconjugates.[3]

| Alkyne Type | Example | Time to 50% Completion (10 µM Cu+) | Time to 90% Completion (10 µM Cu+) | Key Considerations |

| Propargyl Ether | O-propargyl-tyrosine | ~8 min | ~20 min | Excellent combination of reactivity and stability. Analogous to the propargyl groups in N-Me-N-bis(PEG2-propargyl). |

| Secondary Propiolamide | Secondary Propiolamide | ~5 min | ~15 min | Electronically activated, leading to faster reactions. May be susceptible to Michael addition side reactions. |

| Tertiary Propiolamide | Tertiary Propiolamide | ~10 min | ~25 min | Generally fast, but can be slightly slower than secondary propiolamides. |

| N-propargylamide | N-propargylamide | ~12 min | ~28 min | Good reactivity and stability. |

| Propargylamine | Propargylamine | ~15 min | ~30 min | Good reactivity. |

| Propargyl Alcohol | Propargyl Alcohol | ~18 min | ~35 min | Slower than propargyl ethers and amides. |

| Aromatic Alkyne | Phenylacetylene | ~25 min | ~50 min | Generally slower than propargyl derivatives. |

| Aliphatic Alkyne | 1-Heptyne | ~30 min | ~60 min | Generally the slowest among the tested alkynes. |

Disclaimer: The data presented in this table is based on the reactivity of analogous compounds and is intended to serve as a guideline. Actual reaction times for N-Me-N-bis(PEG2-propargyl) may vary depending on the specific reaction conditions and substrates.[4]

This protocol describes a general procedure for the CuAAC reaction of N-Me-N-bis(PEG2-propargyl) with an azide-containing molecule.

Materials:

-

N-Me-N-bis(PEG2-propargyl)

-

Azide-functionalized molecule (e.g., targeting ligand, E3 ligase binder)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended for biomolecules)

-

Solvent (e.g., DMF, DMSO, t-BuOH/H₂O)

-

Nitrogen or Argon gas

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Preparation of Reactants:

-

Dissolve N-Me-N-bis(PEG2-propargyl) (1.0 eq) and the azide-functionalized molecule (2.0-2.2 eq for bifunctional reaction) in the chosen solvent. Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

-

Preparation of Catalyst and Reducing Agent:

-

In a separate vial, prepare a stock solution of CuSO₄·5H₂O in water.

-

In another vial, prepare a fresh stock solution of sodium ascorbate in water.

-

If using a ligand, prepare a stock solution of the ligand (e.g., THPTA) in water.

-

-

Reaction Setup:

-

To the degassed solution of reactants, add the ligand solution (if used) to achieve a final copper-to-ligand ratio of approximately 1:5.

-

Add the sodium ascorbate solution to the reaction mixture (typically 5-10 times the molar concentration of copper).

-

Initiate the reaction by adding the CuSO₄·5H₂O solution. The final concentration of copper is typically in the range of 50-250 µM for bioconjugation reactions.

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by an appropriate analytical technique, such as LC-MS or TLC. Reactions are often complete within 1-4 hours.[1]

-

-

Work-up and Purification:

-

Once the reaction is complete, quench it by adding EDTA to chelate the copper.

-

Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by flash column chromatography or preparative HPLC.

-

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is a powerful tool for the synthesis of substituted alkynes and is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.[5][6] This reaction offers an alternative strategy for functionalizing the terminal alkynes of N-Me-N-bis(PEG2-propargyl), allowing for the introduction of aromatic or vinylic moieties.

The yield of the Sonogashira coupling is highly dependent on the specific substrates, catalyst system, and reaction conditions. While kinetic data is less commonly reported than for CuAAC, the following table provides representative yields for the Sonogashira coupling of various terminal alkynes with aryl halides, including examples with PEGylated substrates. Generally, high to excellent yields can be achieved with proper optimization.[7][8]

| Alkyne Substrate | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) |

| Phenylacetylene | Iodobenzene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | >95 |

| 1-Octyne | 4-Iodoanisole | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | 92 |

| Propargyl alcohol | 1-Bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 85 |

| N-Boc-propargylamine | p-Bromobenzoate | CataCXium A Pd G3 | Et₃N | TPGS-750-M/H₂O/THF | 46 (over 3 steps) |

| HPG-encoded Ubiquitin | 4-Iodobenzamide | Aminopyrimidine-Pd(II) complex | - | Aqueous Buffer | 75 |

Disclaimer: The data in this table is compiled from various sources and represents typical yields for Sonogashira coupling reactions. Actual yields for N-Me-N-bis(PEG2-propargyl) will depend on the specific reaction conditions and coupling partners.[7][8]

This protocol provides a general procedure for the Sonogashira coupling of N-Me-N-bis(PEG2-propargyl) with an aryl or vinyl halide.

Materials:

-

N-Me-N-bis(PEG2-propargyl)

-

Aryl or vinyl halide (e.g., iodobenzene, bromopyridine)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

-

Copper(I) iodide (CuI)

-

Ligand (e.g., PPh₃)

-

Amine base (e.g., triethylamine (B128534) (Et₃N), diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., THF, DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware, Schlenk line or glovebox, and stirring equipment

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., 1-5 mol%) and the copper(I) iodide co-catalyst (0.5-2.5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

-

Addition of Reagents:

-

Add the anhydrous solvent, followed by the aryl or vinyl halide (1.0 eq), N-Me-N-bis(PEG2-propargyl) (0.5-0.45 eq for bifunctional reaction), and the amine base (2-3 eq).

-

-

Reaction and Monitoring:

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-100 °C), depending on the reactivity of the halide.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous ammonium (B1175870) chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel.

-

Application in PROTACs: Hijacking the Ubiquitin-Proteasome System

A primary application of N-Me-N-bis(PEG2-propargyl) is as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[9][10] The N-Me-N-bis(PEG2-propargyl) linker connects the POI-binding ligand and the E3 ligase ligand, and its length and composition are critical for the formation of a stable and productive ternary complex.[11]

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the mechanism by which a PROTAC, utilizing a linker such as N-Me-N-bis(PEG2-propargyl), hijacks the ubiquitin-proteasome system to induce the degradation of a target protein.

Caption: PROTAC-mediated hijacking of the Ubiquitin-Proteasome System.

Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC using N-Me-N-bis(PEG2-propargyl) typically involves a modular approach, where the POI ligand and the E3 ligase ligand are individually functionalized with either an azide or an alkyne, and then conjugated to the linker. The following diagram illustrates a typical experimental workflow.

Caption: A typical workflow for the synthesis of a PROTAC.

Conclusion

The terminal alkyne groups of N-Me-N-bis(PEG2-propargyl) offer a versatile platform for the construction of complex biomolecules, particularly in the rapidly advancing field of targeted protein degradation. The high efficiency and orthogonality of the Copper-Catalyzed Azide-Alkyne Cycloaddition make it the preferred method for conjugation, while the Sonogashira coupling provides a valuable alternative for introducing aromatic and vinylic functionalities. A thorough understanding of the reactivity of these terminal alkynes, coupled with optimized experimental protocols, is crucial for the successful design and synthesis of novel therapeutics. This guide provides a foundational understanding and practical methodologies to aid researchers in harnessing the full potential of N-Me-N-bis(PEG2-propargyl) in their drug discovery and development endeavors.

References

- 1. On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

N-Me-N-bis(PEG2-propargyl) CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, experimental protocols, and applications of N-Me-N-bis(PEG2-propargyl), a bifunctional crosslinker utilized in bioconjugation and drug development.

Core Compound Data

N-Me-N-bis(PEG2-propargyl) is a polyethylene (B3416737) glycol (PEG)-based linker containing two terminal propargyl groups. These alkyne groups are reactive partners in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the stable ligation of azide-containing molecules.[1][2][3][4] The central methylamino core and the hydrophilic PEG2 spacers enhance solubility in aqueous media.[4]

| Property | Value | Reference |

| CAS Number | 1835759-84-6 | [3] |

| Molecular Formula | C15H25NO4 | [3] |

| Molecular Weight | 283.4 g/mol | [3] |

| Purity | Typically ≥98% | [3] |

| Solubility | Water, DMSO, DCM, DMF | [3] |

| Storage Condition | -20°C | [3] |

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the bioconjugation of an azide-containing molecule to N-Me-N-bis(PEG2-propargyl). The reaction conditions may require optimization based on the specific substrates.

Materials:

-

N-Me-N-bis(PEG2-propargyl)

-

Azide-containing molecule (e.g., protein, peptide, small molecule)

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)

-

Copper-chelating ligand (e.g., THPTA or TBTA) stock solution (e.g., 50 mM in DMSO or water)

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Solvents for dissolution as required (e.g., DMSO, DMF)

Procedure:

-

Preparation of Reactants:

-

Dissolve the azide-containing molecule in the reaction buffer to a desired final concentration.

-

Dissolve N-Me-N-bis(PEG2-propargyl) in a compatible solvent (e.g., DMSO) before adding to the aqueous reaction buffer.

-

-

Reaction Assembly:

-

In a reaction vessel, combine the azide-containing molecule and N-Me-N-bis(PEG2-propargyl).

-

Add the copper-chelating ligand to the mixture. A 5:1 molar ratio of ligand to copper is often recommended to protect biomolecules and accelerate the reaction.[5]

-

Add the CuSO₄ stock solution. The final copper concentration is typically in the range of 50-250 µM.[6]

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. A 5-10 fold molar excess of sodium ascorbate to copper is generally used.[6]

-

Gently mix the reaction and incubate at room temperature for 1-4 hours.[6] Reaction progress can be monitored by appropriate analytical techniques (e.g., LC-MS, SDS-PAGE).

-

-

Purification:

-

Upon completion, the reaction mixture can be purified using standard techniques such as size exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and byproducts.

-

Logical Workflow for CuAAC Bioconjugation

The following diagram illustrates the key steps in a typical copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction using N-Me-N-bis(PEG2-propargyl) as the crosslinker.

Caption: Workflow for CuAAC using N-Me-N-bis(PEG2-propargyl).

Signaling Pathway and Mechanism of Action

As a synthetic linker, N-Me-N-bis(PEG2-propargyl) does not have an intrinsic signaling pathway or mechanism of action. Its function is to covalently connect two molecular entities. The resulting conjugate's biological activity is determined by the properties of the molecules that have been linked. For example, this linker is suitable for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][7] In a PROTAC, the linker tethers a target-binding molecule to an E3 ligase-binding molecule, inducing the ubiquitination and subsequent degradation of the target protein.

The underlying chemical mechanism of the conjugation reaction is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition. The copper(I) catalyst, generated in situ from copper(II) and a reducing agent like sodium ascorbate, forms a copper-acetylide intermediate with the propargyl group.[6] This intermediate then reacts with the azide (B81097) in a stepwise manner to regioselectively form a stable 1,4-disubstituted triazole ring.[6][8]

Caption: Simplified mechanism of the CuAAC reaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-Me-N-bis(PEG2-propargyl)|COA [dcchemicals.com]

- 3. N-Me-N-bis(PEG2-propargyl), 1835759-84-6 | BroadPharm [broadpharm.com]

- 4. cenmed.com [cenmed.com]

- 5. jenabioscience.com [jenabioscience.com]

- 6. benchchem.com [benchchem.com]

- 7. N-Me-N-bis(PEG2-propargyl) | CAS#:1835759-84-6 | Chemsrc [chemsrc.com]

- 8. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]

solubility profile of N-Me-N-bis(PEG2-propargyl) in aqueous and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of N-Me-N-bis(PEG2-propargyl), a bifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates through click chemistry. Understanding the solubility of this linker is critical for reaction setup, purification, and formulation development.

Compound Overview

N-Me-N-bis(PEG2-propargyl) is a polyethylene (B3416737) glycol (PEG)-based linker containing two terminal alkyne groups. These propargyl groups can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry, to form stable triazole linkages with azide-bearing molecules. The inclusion of two short PEG chains enhances the hydrophilic character of the molecule, influencing its solubility in both aqueous and organic media.

Solubility Data

Currently, publicly available quantitative solubility data for N-Me-N-bis(PEG2-propargyl) is limited. However, qualitative information indicates its solubility in a range of common laboratory solvents.

Table 1: Qualitative and Quantitative Solubility of N-Me-N-bis(PEG2-propargyl)

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (mg/mL) | Temperature (°C) |

| Aqueous | Water | Soluble[1][2] | Data not available | Not specified |

| PBS (pH 7.4) | Expected to be soluble | Data not available | Not specified | |

| Polar Aprotic | Dimethyl sulfoxide (B87167) (DMSO) | Soluble[1][2][3][4] | Data not available | Not specified |

| Dimethylformamide (DMF) | Soluble[1][2][4] | Data not available | Not specified | |

| Chlorinated | Dichloromethane (DCM) | Soluble[1][2][4] | Data not available | Not specified |

| Other Organic | Methanol | Data not available | Data not available | Not specified |

| Ethanol | Data not available | Data not available | Not specified | |

| Acetonitrile | Data not available | Data not available | Not specified |

Researchers are encouraged to use the experimental protocol outlined in Section 3.0 to populate the quantitative data fields.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol based on the widely accepted shake-flask method for determining the thermodynamic solubility of a compound. This method can be adapted to determine the solubility of N-Me-N-bis(PEG2-propargyl) in various solvents.

Materials

-

N-Me-N-bis(PEG2-propargyl) (purity ≥95%)

-

Selected solvents (e.g., water, PBS, DMSO, DMF, DCM, methanol, ethanol, acetonitrile) of analytical grade

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a quantitative analytical technique like qNMR.

-

Syringe filters (0.22 µm)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of N-Me-N-bis(PEG2-propargyl) and dissolve it in a suitable solvent to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation (Shake-Flask Method):

-

Add an excess amount of N-Me-N-bis(PEG2-propargyl) to a vial containing a known volume (e.g., 1 mL) of the test solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials at a constant rate for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted supernatant using a validated HPLC or other quantitative method.

-

Determine the concentration of N-Me-N-bis(PEG2-propargyl) in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

-

Visualization of Application Workflow

N-Me-N-bis(PEG2-propargyl) is frequently used as a linker in the construction of PROTACs. The following diagram illustrates the logical workflow of its application in a typical bioconjugation reaction.

Caption: Workflow for PROTAC synthesis using N-Me-N-bis(PEG2-propargyl).

This workflow demonstrates how the bifunctional nature of the linker allows for the conjugation of two different azide-modified ligands, one targeting a protein of interest and the other recruiting an E3 ubiquitin ligase, to form the final PROTAC molecule. The PEG component of the linker can help to improve the solubility and pharmacokinetic properties of the resulting PROTAC.

References

- 1. N-Me-N-bis(PEG2-propargyl), 1835759-84-6 | BroadPharm [broadpharm.com]

- 2. N-bis(PEG2-propargyl)-N-(PEG2-amidoPEG1)-N-(bis(PEG2-propargyl) | BroadPharm [broadpharm.com]

- 3. N-(Amino-PEG1)-N-bis(PEG2-propargyl) HCl salt, 2100306-47-4 | BroadPharm [broadpharm.com]

- 4. N-(Acid-PEG2)-N-bis(PEG2-propargyl), 2100306-49-6 | BroadPharm [broadpharm.com]

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using N-Me-N-bis(PEG2-propargyl) via Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1] These molecules typically consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and cell permeability.[2]

This document provides detailed application notes and protocols for the synthesis of PROTACs using the N-Me-N-bis(PEG2-propargyl) linker. This polyethylene (B3416737) glycol (PEG)-based linker features two terminal alkyne groups, making it an ideal component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[3] CuAAC is a highly efficient and versatile reaction for the final ligation step in PROTAC synthesis, known for its high yields and tolerance of various functional groups.[2] The bifunctional nature of the N-Me-N-bis(PEG2-propargyl) linker allows for the potential synthesis of multi-specific or homo-dimeric PROTACs.

Principle of the Method

The synthesis strategy involves a modular, convergent approach where the target protein ligand and the E3 ligase ligand are independently functionalized with azide (B81097) groups. The N-Me-N-bis(PEG2-propargyl) linker, possessing two alkyne functionalities, then serves as the scaffold for connecting these two azide-containing molecules via two separate CuAAC reactions. This "click chemistry" approach offers a straightforward and efficient method for generating PROTAC libraries for screening and optimization.[4]

Experimental Protocols

The following protocols provide a representative methodology for the synthesis of a PROTAC using the N-Me-N-bis(PEG2-propargyl) linker. Optimization may be required for specific substrates.

Materials and Reagents:

-

N-Me-N-bis(PEG2-propargyl)

-

Azide-functionalized ligand for the protein of interest (POI-N3)

-

Azide-functionalized ligand for the E3 ligase (E3-N3)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

-

Sodium ascorbate (B8700270)

-

Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a copper ligand)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), t-Butanol/Water

-

Reagents for purification: Ethyl acetate (B1210297), brine, anhydrous sodium sulfate

-

Analytical instruments: LC-MS, NMR, HPLC

Protocol 1: Stepwise CuAAC Synthesis of a Heterobifunctional PROTAC

This protocol describes the sequential addition of the two azide-functionalized ligands to the bis-propargyl linker.

Step 1: Monofunctionalization of the Linker

-

Dissolve N-Me-N-bis(PEG2-propargyl) (1.0 eq) and the first azide-functionalized ligand (e.g., POI-N3) (0.9 eq to favor mono-addition) in a suitable solvent mixture (e.g., DMF or t-BuOH/H2O).

-

Prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

-

Prepare an aqueous solution of CuSO4·5H2O (0.1 eq).

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to observe the formation of the mono-alkyne product.

-

Upon completion, dilute the reaction with ethyl acetate and wash with brine.

-